Carmine

Description

Properties

IUPAC Name |

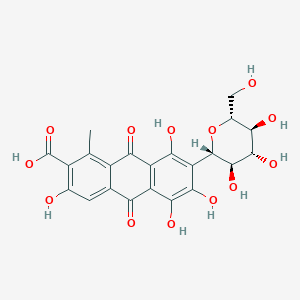

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLVPJVXFOQEV-NGOCYOHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red crystals in methanol; bright red powder; deep red color in water; [HSDB] | |

| Record name | Carmine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1390-65-4 | |

| Record name | Carmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enduring Enigma of a Natural Dye: A Mechanistic Guide to Carmine Staining in Histology

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From the vibrant textiles of the Aztec empire to the precise visualization of cellular components, the journey of carmine is a masterclass in natural product chemistry. Derived from the cochineal insect (Dactylopius coccus cacti), this brilliant red colorant has been a cornerstone of histological staining for over 150 years.[1] Its longevity in an era of synthetic chemistry is a testament to its unique ability to selectively reveal specific tissue structures. However, to the modern researcher, simply following a protocol is insufficient. True scientific integrity demands a deeper understanding of the underlying principles to troubleshoot, innovate, and correctly interpret results.

This guide moves beyond rote methodology to dissect the core mechanism of action for this compound staining. We will explore the intricate dance of molecules—the chelation of the active compound, carminic acid, with metallic mordants, and the subsequent, highly specific interactions with biological macromolecules. By understanding the causality behind each step, we can transform a historical art into a precise and reliable scientific tool.

The Molecular Foundation: From Carminic Acid to the this compound Lake

The staining capacity of this compound is not inherent to the dye molecule alone but is unlocked through a classic example of mordant dyeing. The process begins with the extraction of the active chromophore, carminic acid (C₂₂H₂₀O₁₃) , from the cochineal insect.[2]

Carminic Acid: The Chromophore

Carminic acid is an anthraquinone derivative with a glucose moiety. Its structure is rich in hydroxyl (-OH) and carboxyl (-COOH) groups, which are critical for its function. These groups serve as the primary sites for chelation with metal ions.

Caption: Chemical structure of carminic acid, the active chromophore in this compound.

The Essential Partner: The Mordant

In virtually all histological applications, carminic acid is used with a mordant , a substance (typically a metallic salt) that forms a coordination complex with the dye, acting as a bridge to bind it to the tissue.[1][3][4] The most common mordant used with this compound is an aluminum salt, such as aluminum potassium sulfate (alum).[2]

The mordant's role is twofold:

-

To form an insoluble complex (a "lake") : This prevents the dye from being easily washed out of the tissue.

-

To confer a net positive charge : This is the key to its binding mechanism for many tissue targets.

The Staining Entity: Formation of the this compound Lake

When carminic acid is boiled in a solution with an aluminum salt, the aluminum ions (Al³⁺) chelate with the hydroxyl and carboxyl groups of the carminic acid molecule. This reaction forms a large, stable, and brightly colored coordination complex known as the This compound lake .[5][6][7] Recent structural analyses suggest this complex can exist as a tetrameric structure involving aluminum and often calcium ions.[8] This complex carries a net positive charge, transforming the anionic carminic acid into a cationic staining reagent. It is this positively charged "lake" that is the active staining entity, not the carminic acid alone.

Caption: Formation of the this compound lake and its subsequent binding to tissue.

Mechanisms of Target Specificity: Why this compound Stains Different Tissues

The genius of this compound lies in its versatility. By subtly altering the formulation—the type of mordant, the pH, and the solvent—the this compound lake can be directed to bind selectively to different biological macromolecules. The binding mechanism is not universal; it is tailored to the target.[6][7]

Nuclear and Chromosome Staining (e.g., Carmalum, Acetothis compound)

-

Core Mechanism: Electrostatic Interaction. The primary basis for nuclear staining is the strong electrostatic attraction between the positively charged this compound-aluminum complex and the abundant, negatively charged phosphate groups of DNA and RNA in the chromatin.[6][7][9] This makes this compound an excellent and sharp nuclear stain, often used as an alternative to hematoxylin.[1]

-

Supporting Interactions: The binding is further stabilized by coordination bonds and hydrogen bonds between the complex and the nucleoproteins.[6][7] Acetothis compound, specifically, is a classic stain for chromosome squash preparations, where the acetic acid medium helps to fix and macerate the tissue while facilitating the staining of the condensed chromosomes.[10]

Glycogen Staining (Best's this compound)

-

Core Mechanism: Hydrogen Bonding. The staining of glycogen, a large polymer of glucose, is not primarily an ionic interaction. Instead, it is a highly selective process driven by hydrogen bonding .[11][12] The specific formulation of Best's this compound solution—typically an ammoniacal, alcoholic solution—is critical. It creates an environment where the phenolate (-O⁻) groups within the this compound complex can form strong hydrogen bonds with the numerous hydroxyl (-OH) groups along the glycogen chains.[6][7][11]

-

Causality of the Formulation: The high alcohol concentration and ammonia-induced alkaline pH help to suppress non-specific, low-affinity ionic background staining, allowing the more specific hydrogen bonds to dominate. The large size of the this compound complex also contributes to its retention within the glycogen deposits.

Mucin Staining (Mucithis compound)

-

Core Mechanism: Electrostatic Interaction and Molecular Sieving. Like nuclei, acidic mucins are rich in anionic groups (carboxyl and sulfate groups). The positively charged this compound-aluminum complex binds strongly to these sites via ionic interactions.[5][6]

-

Role of Polymerization: The specificity of mucithis compound is thought to be enhanced by the formation of unique polymeric this compound molecules in the presence of the high aluminum chloride concentration used in its preparation.[6][7][9] These large dye polymers are entrapped within the fine molecular meshwork of the mucin, a principle known as molecular sieving, which further enhances staining intensity and selectivity. This is particularly useful for identifying adenocarcinomas, which are characterized by excessive mucin production.[5]

Experimental Protocols: A Self-Validating System

A protocol is only as good as the understanding behind it. Here, we present a detailed workflow for Best's this compound staining for glycogen, explaining the causality behind each critical step to ensure a self-validating and reproducible system.

Workflow: Best's this compound Staining for Glycogen

Caption: Standard experimental workflow for Best's this compound staining.

Detailed Methodology and Rationale

Objective: To specifically stain glycogen deposits in formalin-fixed, paraffin-embedded tissue sections (e.g., liver or muscle).[13][14]

| Step | Action | Causality & Rationale (The "Why") |

| 1. Preparation | Dewax sections in xylene and rehydrate through graded alcohols to distilled water. | Trustworthiness: This is a standard and essential step for any aqueous stain on paraffin sections. It removes the hydrophobic wax and allows the aqueous staining reagents to penetrate the tissue. |

| 2. Nuclear Staining | Stain with a regressive iron hematoxylin (e.g., Weigert's) for 5-7 minutes. Rinse in water. Differentiate briefly in acid-alcohol. "Blue" in tap water or a suitable bluing agent. | Expertise: Staining the nuclei first provides essential morphological context. An iron hematoxylin is used because it is resistant to decolorization by the subsequent alkaline this compound solution, unlike aluminum-based hematoxylins. Differentiation ensures that only the nuclei remain stained, preventing a dark background that could obscure the this compound.[15][16] |

| 3. This compound Staining | Place slides in freshly prepared Best's this compound working solution for 15-30 minutes.[13] | Authoritative Grounding: This is the core step. The ammoniacal alcoholic solution is specifically formulated to promote hydrogen bonding between the this compound complex and glycogen hydroxyl groups while minimizing non-specific ionic binding to other tissue elements.[6][11] |

| 4. Differentiation | Without rinsing in water, drain the slide and place it directly into Best's differentiator (a specific mixture of methanol, ethanol, and water) for a few seconds to 1 minute.[13][17] | Expertise & Causality: This is the most critical step for specificity. The alcoholic differentiator selectively removes any loosely, non-specifically bound this compound from the cytoplasm. The hydrogen bonds holding the this compound to glycogen are stronger and resist this brief wash, resulting in sharp, specific staining. Rinsing in water before this step would precipitate the dye and ruin the differentiation.[18] |

| 5. Dehydration & Clearing | Quickly rinse in 70% alcohol, dehydrate through 95% and absolute alcohol, and clear in xylene. | Trustworthiness: This is a standard procedure to remove water from the tissue before applying a non-aqueous, resinous mounting medium. |

| 6. Mounting | Apply a drop of resinous mounting medium and coverslip. | Self-Validation: This provides a permanent, high-refractive-index preparation for microscopic examination. |

Expected Results: Glycogen appears as pink to red granules, while nuclei are stained dark blue to black.[13] A control slide, pre-treated with diastase or amylase to digest glycogen, should also be run to confirm staining specificity.

Field Insights: Troubleshooting and Best Practices

Even with a robust understanding, challenges can arise due to the inherent nature of this semi-synthetic dye.

| Problem | Probable Cause(s) | Solution / Mitigation Strategy |

| Weak or No Glycogen Staining | 1. Glycogen loss during fixation (especially in aqueous fixatives).2. Exhausted or improperly prepared this compound solution.3. Over-differentiation. | 1. Use an alcoholic fixative like Carnoy's or alcoholic formalin to better preserve glycogen.[13]2. Prepare the this compound working solution fresh before use.[17][19] Store stock solution correctly.3. Monitor differentiation under a microscope to stop the process as soon as the background is clear. |

| High Background Staining | 1. Incomplete differentiation.2. Section too thick.3. This compound solution too old or has precipitated. | 1. Increase differentiation time slightly or use fresh differentiator.2. Ensure sections are cut at the recommended 4-5µm thickness.3. Filter the this compound solution before use.[19] |

| Precipitate on Section | 1. Unfiltered staining solution.2. Rinsing in water after this compound staining and before differentiation.3. Dye variability and quality.[6] | 1. Always filter the this compound working solution immediately before use.2. Move slides directly from the this compound solution to the differentiator without any water rinse.[18]3. Use high-quality, certified this compound from a reputable supplier. |

Conclusion

This compound staining is a powerful and versatile technique that has rightfully maintained its place in the histology laboratory. Its mechanism of action is a sophisticated interplay of coordination chemistry, electrostatic forces, and hydrogen bonding. Nuclear and mucin staining rely primarily on the attraction of the cationic this compound-aluminum lake to anionic tissue components. In contrast, the remarkable specificity of Best's this compound for glycogen stems from a network of hydrogen bonds, a mechanism enabled by a carefully balanced ammoniacal alcoholic solution.

For the researcher, moving beyond the protocol to understand these core principles is paramount. This knowledge empowers not only the effective troubleshooting of staining artifacts but also the intelligent application and interpretation of results, ensuring that this historic dye continues to provide clear and reliable insights into tissue morphology and pathology.

References

- 1. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 2. stainsfile.com [stainsfile.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Natural Mordants – Textile colouration and finishes [ebooks.inflibnet.ac.in]

- 5. Histology, Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The history, chemistry and modes of action of this compound and related dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. tandfonline.com [tandfonline.com]

- 10. ACETOthis compound STAINING [k-state.edu]

- 11. The staining of glycogen with Best's this compound and similar hydrogen bonding dyes. A mechanistic study | Semantic Scholar [semanticscholar.org]

- 12. The staining of glycogen with Best's this compound and similar hydrogen bonding dyes. A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medilines.com [medilines.com]

- 14. Staining Kit: this compound Staining for Glycogen (after BEST) [morphisto.de]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. biognost.com [biognost.com]

- 18. ajtmh.org [ajtmh.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

The Enduring Crimson: Carmine's Pivotal Role in the Dawn of Biological Staining

A Technical Guide for the Modern Researcher

Foreword

Before the advent of synthetic aniline dyes, the ability to discern the intricate tapestry of tissues under the microscope was severely limited. The undifferentiated, translucent world of cells and their components remained largely a mystery. It was in this environment that a vibrant red pigment, derived from an unlikely source, became one of the first and most crucial tools for early microscopists, forever changing the course of histology and cellular biology. This guide delves into the history, chemistry, and foundational techniques of carmine staining, offering a comprehensive look at its indispensable role in transforming biological observation from a speculative art into a rigorous science. As we explore the pioneering work of individuals who unlocked the secrets of the cell with this natural dye, we gain a deeper appreciation for the foundations upon which modern biological and pharmaceutical research are built.

The Unlikely Origins of a Revolutionary Stain

This compound, a brilliant crimson pigment, is derived from cochineal, a dyestuff extracted from the dried and pulverized bodies of the female scale insect Dactylopius coccus, native to the tropical and subtropical regions of the Americas.[1][2] Used for centuries by Aztec and Mayan civilizations to dye textiles, its introduction to Europe in the 16th century marked the beginning of its journey into the annals of scientific discovery.[2][3] The active coloring agent in this compound is carminic acid, a complex anthraquinone derivative.[1] However, this compound itself is a "semi-synthetic" dye, a complex formed between carminic acid and aluminum.[4][5] This chemical partnership is crucial to its function as a biological stain.

The preparation of this compound traditionally involves boiling the powdered insect bodies in an ammonia or sodium carbonate solution. After filtering to remove insoluble matter, alum (aluminum potassium sulfate) is added to the clear solution of carminic acid, precipitating the red aluminum salt.[1] This process, while seemingly straightforward, is fraught with variables that have plagued researchers for centuries. The quality and consistency of this compound can be affected by geography, agricultural practices, and the manufacturing methods used to produce it, leading to significant batch-to-batch variability.[4][5]

Pioneering Microscopists and the Dawn of Staining

While early natural philosophers like Leeuwenhoek and Hooke may have used cochineal in some of their observations, it was English botanist John Hill who, in 1770, is credited with the first systematic use of this compound for staining wood fibers, marking its formal entry into scientific literature.[6][7][8] However, the true potential of this compound as a histological stain was unlocked in the mid-19th century.

The Italian scientist Alfonso Corti , renowned for his detailed description of the sensory organ of the inner ear (the Organ of Corti), was among the early pioneers who utilized this compound to study cell contents in 1851.[9][10][11][12] His work was part of a broader movement of European researchers who were mastering the use of the microscope and developing techniques for tissue fixation and staining, laying the groundwork for modern histology.[10]

It was, however, the German anatomist Joseph von Gerlach who is widely recognized as a pioneer of histological staining and a major proponent of this compound's use.[13][14] In 1858, Gerlach introduced a this compound staining solution mixed with gelatin, a technique that significantly improved the clarity and permanence of stained preparations.[13][15][16] His work, particularly on the cerebellum, demonstrated the power of this compound to differentiate cellular structures, a critical step forward in understanding tissue organization.[6] Gerlach's accidental discovery that leaving tissue in the this compound solution overnight yielded clearer results highlighted the empirical nature of early staining protocol development.[17]

The Chemical Logic of this compound Staining: A Tale of Mordants and Bonds

The efficacy of this compound as a biological stain is not inherent to carminic acid alone but relies on its interaction with a mordant, typically an aluminum salt.[9][18] The aluminum acts as a bridge, forming a coordination complex with the carminic acid and then binding to specific tissue components. This "lake" is the true staining agent.

The precise mechanism of this compound staining can vary depending on the formulation and the target structure:

-

Nuclear and Chromosome Staining: The positively charged aluminum-carmine complex binds to the negatively charged phosphate groups of the DNA backbone in the nucleus and chromosomes. This interaction is primarily through coordination bonds, possibly supplemented by hydrogen bonds.[4][5][19]

-

Glycogen Staining: In formulations like Best's this compound, the staining of glycogen is thought to occur through hydrogen bonding.[4][5][19] The historical practice of using heat to dissolve this compound could be detrimental to this process by potentially damaging the this compound molecule.[4][5]

-

Mucin Staining: Acidic mucins, which are rich in carboxyl and sulfate groups, react ionically with the this compound complex. The specificity of stains like Mayer's mucithis compound may be due to the formation of unique polymeric this compound molecules in the presence of aluminum chloride.[4][5][19]

The following diagram illustrates the general principle of mordant-based staining with this compound.

Caption: General principle of this compound staining with a mordant.

Foundational this compound Staining Protocols

The following are representative historical protocols that laid the groundwork for histological staining. It is important to note that these early methods were often imprecise, with success depending heavily on the quality of the this compound and the experience of the microscopist.

Gerlach's Ammoniacal this compound Stain (Conceptual Reconstruction)

Experimental Workflow:

Caption: Conceptual workflow of Gerlach's this compound staining.

Mayer's Carmalum (for Nuclear Staining)

Paul Mayer's carmalum is a classic alum-carmine stain that provides a sharp and clean nuclear stain.

Reagent Preparation:

| Component | Quantity |

| This compound | 1 g |

| Potassium Alum | 10 g |

| Distilled Water | 200 mL |

Protocol:

-

Dissolve the potassium alum in the distilled water with heat.

-

Add the this compound powder.

-

Cool the mixture and then filter.

Mayer's Mucithis compound (for Mucin Staining)

This formulation is specific for staining acidic mucins.

Reagent Preparation:

| Component | Quantity |

| This compound | 1 g |

| Aluminum Chloride (anhydrous) | 0.5 g |

| Distilled Water | 2 mL |

| 50% Ethanol | 100 mL |

Protocol:

-

Combine the this compound, aluminum chloride, and distilled water.

-

Heat the mixture until the color changes to a deep maroon red.

-

Cool the solution and add the 50% ethanol.

-

Allow the solution to stand for 24 hours before use.[20]

Staining Procedure (General):

-

Bring paraffin-embedded sections to water through xylene and a graded ethanol series.

-

Stain with the prepared this compound solution for the desired time (this can range from minutes to hours).

-

Differentiate, if necessary, with an acidic alcohol solution to remove background staining.

-

Wash the sections.

-

Counterstain if desired.

-

Dehydrate through a graded ethanol series, clear in xylene, and mount.

Challenges and Legacy

Despite its groundbreaking role, this compound was not without its difficulties. The aforementioned batch-to-batch variability was a significant source of frustration for early researchers.[4][5] Furthermore, the methods of solubilizing this compound, which often involved heat, could damage the dye molecule and affect its staining properties.[4][5] Modern methods of dissolving this compound by raising the pH of the aqueous solvent above 12 can mitigate this issue.[4][5][19]

The advent of synthetic aniline dyes in the latter half of the 19th century, starting with William Henry Perkin's mauveine, provided a wider and more consistent palette of stains for histologists.[6] However, this compound's legacy endures. It established the fundamental principle of differential staining and the use of mordants, concepts that are still central to many histological techniques today. Aceto-carmine remains a popular and effective stain for chromosome squash preparations in cytogenetics.[5]

Conclusion

This compound's journey from an insect-derived pigment to a cornerstone of early biological staining is a testament to the ingenuity and perseverance of the first microscopists. By empirically developing methods to stain and differentiate the microscopic components of tissues, pioneers like Hill, Corti, and Gerlach transformed a world of translucent gray into a vibrant landscape of discovery. For today's researchers, understanding the history and the fundamental chemical principles of these early staining techniques provides not only a valuable historical perspective but also a deeper appreciation for the elegant chemistry that underpins our ability to visualize the building blocks of life.

References

- 1. This compound | Natural Dye, Cochineal, Insect Dye | Britannica [britannica.com]

- 2. This compound Dye and the Cochineal Insect | Office for Science and Society - McGill University [mcgill.ca]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The history, chemistry and modes of action of this compound and related dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histological Stains in the Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. ajhs.biomedpress.org [ajhs.biomedpress.org]

- 9. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 10. audiologiaefoniatria.padovauniversitypress.it [audiologiaefoniatria.padovauniversitypress.it]

- 11. Alfonso, Marchese Corti | Italian scientist | Britannica [britannica.com]

- 12. Alfonso Corti (1822-1876)--discoverer of the sensory end organ of hearing in Würzburg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Joseph von Gerlach - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. File:Joseph von Gerlach.jpg - Embryology [embryology.med.unsw.edu.au]

- 16. Joseph von Gerlach (1820-1896) [victorianweb.org]

- 17. The Formation of Reticular Theory | Embryo Project Encyclopedia [embryo.asu.edu]

- 18. stainsfile.com [stainsfile.com]

- 19. tandfonline.com [tandfonline.com]

- 20. stainsfile.com [stainsfile.com]

Difference between carmine, carminic acid, and cochineal extract.

An In-depth Technical Guide to Differentiating Carmine, Carminic Acid, and Cochineal Extract for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of natural colorants, the crimson hues derived from the cochineal insect (Dactylopius coccus) have been utilized for centuries, prized for their vibrancy and stability.[1][2] For professionals in research, science, and drug development, a precise understanding of the terminology and chemical distinctions between cochineal-derived products is paramount for accurate formulation, regulatory compliance, and scientific investigation. This guide provides a detailed technical exploration of cochineal extract, carminic acid, and this compound, elucidating their origins, chemical identities, production processes, and key differentiators.

From Insect to Extract: The Genesis of a Natural Colorant

The journey of these red colorants begins with the female cochineal insect, which feeds on prickly pear cacti.[3][4] These insects produce carminic acid as a natural defense mechanism against predators.[3][5] The initial step in harnessing this color is the harvesting and drying of these insects.[2][3]

Cochineal Extract is the initial product obtained from processing the dried bodies of the female cochineal insects.[4][6] It is a water-soluble extract whose primary coloring component is carminic acid.[1] The extraction is typically achieved by boiling the crushed insects in water or an acidic solution.[3][5][7] The resulting solution, once filtered to remove insoluble insect matter, is known as cochineal extract.[7] This extract contains carminic acid along with other organic materials derived from the insect.[8] In the European Union, cochineal extract, carminic acid, and carmines are collectively designated by the E number E120.[6][9]

The Core Chromophore: Carminic Acid

Carminic Acid is the principal coloring molecule responsible for the characteristic red hue of cochineal-derived products.[10][11] Chemically, it is a hydroxyanthraquinone with a glucose unit attached, making it a C-glucoside.[10][12] Its IUPAC name is 7-α-D-glucopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid.[13]

The color of carminic acid is highly pH-sensitive. In acidic conditions (pH 3-4), it exhibits an orange shade, transitioning to red around neutral pH and violet at an alkaline pH of 9.[14] This property is a critical consideration in formulation chemistry. Carminic acid can be isolated and purified from cochineal extract for use as a distinct chemical entity.

The Pigment Form: this compound

This compound is a more stable and less soluble pigment derived from carminic acid.[1][9] It is produced through a process known as "laking," where carminic acid is precipitated with a metal salt.[1] To create this compound, the aqueous cochineal extract containing carminic acid is treated with an aluminum salt, often in the form of alum (potassium aluminum sulfate), and sometimes calcium salts.[7][9][15] This causes the formation of an insoluble aluminum or calcium-aluminum chelate of carminic acid, which precipitates out of the solution.[7][9][16] This precipitate is then filtered, washed, and dried to yield this compound powder.[3]

Unlike the water-soluble cochineal extract and carminic acid, this compound is largely insoluble in water and acidic solutions but will dissolve in alkaline solutions.[17] This insolubility makes it a stable pigment for various applications where color bleeding is undesirable. The final shade of this compound can be modified by the choice of the precipitating metal ion and the addition of other substances like lime for purple hues.[7][9]

Visualizing the Transformation

The following diagram illustrates the production pathway from the raw insect material to the final colorant forms.

Caption: Production pathway from cochineal insect to colorants.

Comparative Analysis: A Tabular Summary

| Feature | Cochineal Extract | Carminic Acid | This compound |

| Source | Dried female Dactylopius coccus insects[6] | Purified from Cochineal Extract[4] | Precipitated from Cochineal Extract[7][9] |

| Chemical Identity | Aqueous extract containing carminic acid and other insect-derived matter[8] | C22H20O13, a hydroxyanthraquinone C-glucoside[8][10] | Aluminum or calcium-aluminum chelate of carminic acid[9][16] |

| Solubility in Water | Soluble[1][6] | Soluble[18] | Generally insoluble[9] |

| Solubility in Acid | Soluble | Soluble | Insoluble |

| Solubility in Alkali | Soluble | Soluble[18] | Soluble[17] |

| Physical Form | Dark red liquid or powder[8] | Red-orange crystalline powder[15] | Bright red to dark red powder or friable pieces[16][17] |

| Stability | Good heat and light stability[1] | Excellent heat and light stability[18] | Excellent heat and light stability[19] |

| Common Applications | Beverages, yogurts, candies[6][16] | Food colorant, histological stain, analytical standard[12] | Cosmetics, coatings, foods where color migration is a concern[7][16] |

| Regulatory ID (EU) | E120[6] | E120[20] | E120[9] |

Experimental Protocol: Laboratory-Scale Extraction of Carminic Acid

This protocol outlines a conventional method for extracting carminic acid from dried cochineal insects.

Objective: To extract and isolate carminic acid from dried cochineal insects.

Materials:

-

Dried cochineal insects, finely ground

-

Distilled water

-

Hydrochloric acid (HCl), 0.1 M

-

Beakers and Erlenmeyer flasks

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

pH meter or pH strips

Methodology:

-

Preparation: Weigh 10 g of finely ground cochineal insects and place them into a 500 mL beaker.

-

Extraction: Add 200 mL of distilled water to the beaker. This creates a solid-to-liquid ratio of 1:20 g/mL.[21]

-

Heating and Stirring: Place the beaker on a heating mantle with a magnetic stir bar. Heat the mixture to boiling while stirring continuously. Maintain a gentle boil for 30 minutes to facilitate the extraction of carminic acid.[21]

-

Cooling: After 30 minutes, remove the beaker from the heat and allow the mixture to cool to room temperature.

-

Filtration: Separate the aqueous extract from the solid insect residue by vacuum filtration using a Buchner funnel and appropriate filter paper. The resulting colored filtrate is the crude cochineal extract containing carminic acid.[21]

-

Acidification (Optional Purification Step): To further purify the carminic acid, the pH of the extract can be adjusted. Slowly add 0.1 M HCl to the filtrate while monitoring the pH. Acidification can help precipitate some impurities.

-

Further Purification (Advanced): For higher purity, advanced techniques such as column chromatography would be employed following the initial extraction.

Regulatory and Safety Considerations

In the United States, both cochineal extract and this compound are classified by the FDA as color additives exempt from certification.[6][22] However, due to the potential for allergic reactions in sensitive individuals, the FDA mandates that their presence be explicitly declared on food and cosmetic labels.[6][23] The European Food Safety Authority (EFSA) has also re-evaluated these additives (E120) and established an Acceptable Daily Intake (ADI) of 5 mg/kg of body weight per day.[6]

Conclusion

A clear distinction between cochineal extract, carminic acid, and this compound is crucial for scientific accuracy and product development. Cochineal extract is the initial aqueous extract from the insect. Carminic acid is the specific water-soluble molecule responsible for the color. This compound is the insoluble pigment created by precipitating carminic acid with metal salts. Understanding these differences in their chemical nature, solubility, and production processes allows researchers and developers to select the appropriate colorant for their specific application, ensuring stability, desired hue, and regulatory compliance.

References

- 1. sensientpharma.com [sensientpharma.com]

- 2. naturaldyestore.com [naturaldyestore.com]

- 3. imbarex.com [imbarex.com]

- 4. Cochineal extract | GREENING [green-ingredients.com]

- 5. imbarex.com [imbarex.com]

- 6. kidsadvisory.com [kidsadvisory.com]

- 7. This compound | Natural Dye, Cochineal, Insect Dye | Britannica [britannica.com]

- 8. fao.org [fao.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Carminic acid - Wikipedia [en.wikipedia.org]

- 11. This compound/cochineal | Center for Science in the Public Interest [cspi.org]

- 12. acs.org [acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Color Catalog / Carminic Acid Color / Cochineal Extract Color [foodcolor.com]

- 15. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]

- 16. iacmcolor.org [iacmcolor.org]

- 17. chembk.com [chembk.com]

- 18. researchgate.net [researchgate.net]

- 19. imbarex.com [imbarex.com]

- 20. Cochineal regulations: carminic acid, carmines or E120 to be used on food labels from Campden BRI [campdenbri.co.uk]

- 21. benchchem.com [benchchem.com]

- 22. Federal Register :: Listing of Color Additives Exempt From Certification; Food, Drug, and Cosmetic Labeling: Cochineal Extract and this compound Declaration [federalregister.gov]

- 23. FDA Requires Label Declaration of Cochineal Extract and this compound on All Foods and Cosmetics [thefdalawblog.com]

A Technical Guide to the Spectrophotometric Properties and Analysis of Carmine

Executive Summary

Carmine, a vibrant red colorant derived from the aluminum or calcium-aluminum lake of carminic acid, is of significant interest across the pharmaceutical, food, and cosmetic industries. Its utility is intrinsically linked to its distinct chemical and physical properties, which are amenable to precise characterization by UV-Visible spectrophotometry. This guide provides a comprehensive exploration of the spectrophotometric characteristics of this compound and its parent compound, carminic acid. We delve into the foundational principles governing its light-absorbing properties, the profound influence of systemic variables such as pH and metal chelation, and the practical application of these principles in robust analytical methodologies. This document is intended for researchers, quality control analysts, and formulation scientists, offering field-proven insights and detailed protocols to ensure accurate and reliable quantification and identification of this compound derivatives.

The Chromophore: Understanding Carminic Acid

The color of this compound originates from its primary constituent, carminic acid (C₂₂H₂₀O₁₃), a hydroxyanthraquinone derivative.[1][2] The molecule's core structure, featuring an extensive network of conjugated π-bonds within the anthraquinone system, is the chromophore responsible for absorbing light in the visible spectrum. The perceived color is the complement of the wavelengths of light absorbed.[1] The various hydroxyl and carboxylic acid functional groups appended to this core are critical, as their protonation state directly influences the electron distribution within the chromophore, leading to significant, analytically useful shifts in the absorption spectrum.

Core Spectrophotometric Properties

UV-Visible Absorption Spectrum

Carminic acid exhibits a characteristic absorption profile with a primary, strong absorption band in the visible region and secondary peaks in the ultraviolet range. In an acidic aqueous environment (e.g., 0.02 M HCl), the maximum absorption (λmax) in the visible range is observed at approximately 490 nm.[3] This peak is attributed to the π → π* electronic transitions within the conjugated system of the molecule. Additional absorption peaks can be found in the UV region, which correspond to electronic transitions within the aromatic ring structures.[4]

Molar Absorptivity: A Constant for Quantification

For quantitative analysis, the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter. It forms the basis of the Beer-Lambert Law (A = εbc), which relates absorbance (A) to concentration (c). For carminic acid, the molar extinction coefficient has been determined to be 8,595 L·mol⁻¹·cm⁻¹ at 490 nm in 0.02 M aqueous hydrochloric acid.[3] This value serves as a foundational constant for direct quantitative assays under these specific conditions.

Critical Factors Influencing the Absorption Spectrum

The spectrophotometric profile of carminic acid is not static; it is highly sensitive to its chemical environment. Understanding these influences is paramount for developing robust and reliable analytical methods.

The Profound Effect of pH

The pH of the solution is the most significant variable affecting the absorption spectrum of carminic acid.[2] The molecule possesses multiple acidic protons on its hydroxyl and carboxylic acid groups. As the pH of the solution increases, these groups deprotonate, altering the electronic structure of the conjugated system. This results in a bathochromic shift (a shift to longer wavelengths) of the λmax and a visible color change from orange-red in acidic conditions to red and finally magenta at basic pH.[2][5]

This pH-dependent spectral shift is a key characteristic used for both qualitative identification and in advanced analytical methods.[6] For example, at a very low pH of ~2.0, carminic acid has a λmax of 490-500 nm, whereas at a very high pH of ~12.5, the λmax shifts to 565-570 nm.[7][8]

Caption: pH-induced structural and spectral shifts of carminic acid.

Metal Chelation: The Formation of this compound

"this compound" is chemically distinct from "carminic acid." this compound is an aluminum-calcium complex (or lake) of carminic acid.[3] This chelation with metal ions fundamentally alters the electronic properties of the chromophore, resulting in a different absorption spectrum and enhanced stability. The exact constitution of this compound can be complex, often including proteinaceous material from the source insect.[3]

Spectrophotometrically, this compound can be distinguished from free carminic acid, particularly at high pH. At a pH of 12.5-12.6, this compound exhibits a primary absorbance peak at approximately 530-535 nm, which is distinctly different from the 565-570 nm peak of uncomplexed carminic acid under the same conditions.[5][7][8] This difference is the cornerstone of a reliable method for identifying the specific cochineal derivative present in a sample.[9]

Spectrophotometric Analysis: Protocols and Methodologies

Principle of Quantitative Analysis

The quantification of this compound or carminic acid relies on the Beer-Lambert Law. A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their corresponding absorbances at the analytical wavelength (λmax). The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the linear regression of the calibration curve. Studies have demonstrated linearity in ranges such as 0.04–5.0 μg/mL.[10]

Experimental Protocol: Quantification of Carminic Acid in a Sample

This protocol provides a generalized workflow. Causality Note: The choice of acid hydrolysis is critical when analyzing this compound, as it is necessary to break the metal-carminic acid chelate to release the free carminic acid for accurate quantification against a carminic acid standard.

1. Reagent & Standard Preparation:

- Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of carminic acid reference standard and dissolve it in 100 mL of 0.02 M HCl. (Note: Carminic acid is soluble in water or alcohol).[1]

- Calibration Standards: Prepare a series of working standards (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with 0.02 M HCl.

- Blank: Use 0.02 M HCl.

2. Sample Preparation (Acid Hydrolysis for this compound):

- Accurately weigh a homogenized sample known to contain this compound.

- Add a defined volume of 2 M HCl and boil for approximately 2 minutes to hydrolyze the this compound complex and release free carminic acid.[11]

- Cool, quantitatively transfer to a volumetric flask, and dilute to volume with deionized water.

- Centrifuge or filter the solution to remove any particulate matter. The resulting clear supernatant is the test solution.

- Note: Further dilution with 0.02 M HCl may be necessary to bring the absorbance into the linear range of the calibration curve.

3. Spectrophotometric Measurement:

- Set the spectrophotometer to scan the visible range (e.g., 400-700 nm) to confirm the λmax is ~490 nm.

- Set the analytical wavelength to the determined λmax (approx. 490 nm).

- Zero the instrument using the 0.02 M HCl blank.

- Measure the absorbance of each calibration standard and the prepared sample solution(s).

4. Data Analysis:

Plot a calibration curve of Absorbance vs. Concentration (µg/mL).

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is typically desired.[10]

Calculate the concentration of carminic acid in the sample solution using the regression equation.

Account for all dilution factors to report the final concentration in the original sample.

Caption: Workflow for the quantitative analysis of carminic acid.

Method Validation & Addressing Interferences

A robust analytical method must be validated. Key parameters include:

-

Linearity: The concentration range over which the assay is accurate and precise.[10]

-

Limit of Detection (LOD): The lowest concentration that can be reliably detected. (e.g., 0.012 µg/mL).[10]

-

Limit of Quantification (LOQ): The lowest concentration that can be accurately quantified. (e.g., 0.04 µg/mL).[10]

-

Accuracy & Precision: Assessed through recovery studies and replicate analyses. Recoveries in the range of 93.7–105.8% have been reported.[10]

Interferences: Complex matrices in food or drug products can interfere with analysis. Turbidity can be removed by filtration or centrifugation. Interfering colors may require more advanced sample cleanup. Techniques like Cloud Point Extraction (CPE) have been successfully developed to separate and pre-concentrate this compound from complex food samples prior to spectrophotometric determination, enhancing both sensitivity and selectivity.[10][12]

Differentiating Cochineal Derivatives: A Two-Step pH Protocol

Commercial samples may be mislabeled or contain different cochineal derivatives. A two-step spectrophotometric scan at extreme pH values provides a powerful and rapid method for identification.[7][9]

Protocol:

-

High pH Scan: Prepare a solution of the dye in deionized water and adjust the pH to 12.5-12.6 with NaOH. Scan the visible spectrum.

-

Low pH Scan: Take an aliquot of the high pH solution and adjust the pH to 1.9-2.1 with HCl. Scan the visible spectrum again.

-

Identification: Compare the observed λmax values at both pH levels to the reference data in the table below.

Table 1: Spectrophotometric Identification of Cochineal Derivatives

| Compound | λmax at pH 1.9-2.1 | λmax at pH 12.5-12.6 | Key Differentiator |

|---|---|---|---|

| This compound | ~490-500 nm | ~530-535 nm | Distinct peak around 530-535 nm at high pH.[7][8] |

| Carminic Acid | ~490-500 nm | ~565-570 nm | Peak shifts significantly higher than this compound at high pH.[7] |

| Aminocarminic Acid | ~525-530 nm | ~570-575 nm | Distinctly higher λmax than the others at low pH.[7][8] |

Conclusion

UV-Visible spectrophotometry stands as a highly effective, accessible, and reliable technique for the analysis of this compound and its derivatives. The key to its successful application lies in a thorough understanding of the analyte's fundamental properties, particularly the profound and diagnostically useful influence of pH and metal chelation on the absorption spectrum. By leveraging these principles, analysts can develop and validate robust methods for the quantification and identification of this compound in diverse and complex matrices. The protocols and data presented in this guide provide a solid foundation for researchers and quality control professionals to ensure the integrity and quality of products containing this important natural colorant.

References

- 1. scribd.com [scribd.com]

- 2. uiw.edu [uiw.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Spectrophotometric determination of carminic acid in human plasma and fruit juices by second order calibration of the absorbance spectra-pH data matrices coupled with standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Revised procedures for the certification of this compound (C.I. 75470, Natural red 4) as a biological stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A method for determining identity and relative purity of this compound, carminic acid and aminocarminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eprints.lums.ac.ir [eprints.lums.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. serd.artvin.edu.tr [serd.artvin.edu.tr]

A Technical Guide to the Mordant's Role in Carmine Staining: From Chelation to Chromatin

Abstract

Carmine, a vibrant red histological stain with a rich history, owes its efficacy not to the dye molecule alone, but to a critical partnership with a metallic intermediary: the mordant. The active colorant, carminic acid, is ineffectual for most biological staining without this essential component. This guide elucidates the fundamental chemistry underpinning the mordant's role, transforming carminic acid into a potent and selective stain. We will explore the mechanisms of dye-mordant complex formation, the subsequent binding to tissue substrates, and the influence of different mordants on staining outcomes. This document provides researchers, scientists, and drug development professionals with a deep understanding of the principles and practical applications of mordant-based this compound staining, enabling protocol optimization and robust, reproducible results.

The Foundational Chemistry: A Tripartite Interaction

The efficacy of this compound staining relies on a precise interplay between three components: the dye (carminic acid), the mordant (a polyvalent metal ion), and the tissue substrate. Understanding the individual nature of each is paramount to comprehending the staining mechanism.

Carminic Acid: The Chromophore

Derived from the cochineal insect (Dactylopius coccus), the active staining agent is carminic acid (C.I. 75470, Natural Red 4).[1] Its structure is based on an anthraquinone core, which is responsible for its color. Crucially, it possesses multiple hydroxyl (-OH) and a carboxyl (-COOH) group.[2] These functional groups are the sites of interaction with the mordant and are essential for the chelation process that defines this staining technique.[3] On its own, carminic acid has a poor affinity for most tissue components.[4]

The Mordant: The Indispensable Bridge

The term "mordant" derives from the Latin mordere, meaning "to bite," which aptly describes its function of enabling the dye to "bite" onto the tissue.[5][6] A mordant is a polyvalent metal ion that forms coordination complexes with the dye molecule.[7] The most common mordants in histology are trivalent metal ions, particularly aluminum (Al³⁺) and ferric iron (Fe³⁺).[7] The mordant forms both covalent and coordinate bonds with the dye in a process known as chelation.[5] This reaction creates a larger, positively charged molecule called a "lake" or dye-mordant complex, which is the actual staining entity.[5][8]

The Tissue Substrate: The Target

The dye-mordant complex binds to specific chemical moieties within the tissue. The primary targets are negatively charged (anionic) components. In a cell, these include:

-

Nucleic Acids (DNA and RNA): Rich in phosphate groups (-PO₄³⁻), providing a strong negative charge.[7]

-

Acidic Mucopolysaccharides (Glycosaminoglycans): Contain carboxyl and sulfate groups.[9]

-

Proteins: Certain acidic amino acid residues can also provide binding sites.

The Core Mechanism: Chelation and Lake Formation

The transformation of carminic acid into a potent stain begins with its complexation with a metal mordant. The metal ion, such as Al³⁺, is chelated by the functional groups of carminic acid. Spectroscopic and structural studies suggest that the pairs of phenolate groups on the carminic acid molecules are key to chelating Al³⁺ cations.[10] This process neutralizes the dye's anionic charge and imparts a net positive charge from the metal ion, which is crucial for binding to anionic tissue sites. The resulting dye-mordant "lake" is often a large, insoluble colored compound with a dramatically different color and binding affinity than the carminic acid alone.[5][7]

References

- 1. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. sciencenotes.org [sciencenotes.org]

- 6. naturaldyestore.com [naturaldyestore.com]

- 7. stainsfile.com [stainsfile.com]

- 8. reddit.com [reddit.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. chemrxiv.org [chemrxiv.org]

Carmine's affinity for nuclear and cytoplasmic structures.

An In-Depth Technical Guide to the Affinity of Carmine for Nuclear and Cytoplasmic Structures

Introduction: Re-examining a Classic Histological Stain

For centuries, this compound has been a cornerstone of biological staining, valued for its vibrant and selective coloration of cellular components.[1] Derived from carminic acid, a natural pigment extracted from the cochineal insect (Dactylopius coccus), this compound's utility is not that of a simple dye but of a complex histochemical reagent whose affinity is dictated by its chemistry and, critically, its partnership with metallic mordants.[1][2] This guide, intended for researchers, scientists, and drug development professionals, moves beyond simple recitation of protocols. It delves into the molecular mechanisms that govern this compound's affinity for both the nucleus and specific cytoplasmic structures, providing the causal framework necessary for its intelligent application, troubleshooting, and interpretation in modern cell biology and pathology. We will explore the chemical principles of dye-mordant chelation and dissect how this complex selectively interacts with diverse biological macromolecules, from the phosphate backbone of nuclear DNA to the hydroxyl-rich polymers of cytoplasmic glycogen.

The Core Chemistry: From Carminic Acid to a Potent Staining Complex

The staining agent in any this compound solution is not carminic acid itself, but a positively charged coordination complex formed between carminic acid and a metallic salt, typically an aluminum or iron salt (alum).[1][3][4][5] This process, known as "mordanting," is the foundational principle of this compound staining.

Carminic Acid: The active colorant, carminic acid, is a C-glycosyl compound of the anthraquinone family.[6] Its structure contains multiple hydroxyl (-OH) and carboxyl (-COOH) groups, which are key to its ability to chelate with metal ions.

The Dye-Mordant Complex (this compound Lake): When carminic acid is boiled with a mordant like aluminum potassium sulfate (alum), the aluminum ions (Al³⁺) form coordinate bonds with the hydroxyl and carbonyl groups of the carminic acid molecules.[4][7][8] This reaction creates a large, bulky complex, often referred to as a "this compound lake," which carries a net positive charge.[4][9][10] It is this positive charge that drives the complex's affinity for negatively charged (anionic or basophilic) structures within the cell.

Caption: Formation of the this compound-mordant staining complex.

The Nucleus: An Affinity for Chromatin

This compound's ability to stain cell nuclei a sharp, bright red is one of its most well-known applications, particularly in the form of acetothis compound for chromosome squashes.[1][11][12] This nuclear affinity is a direct consequence of the electrostatic attraction between the positively charged this compound-alum complex and the negatively charged components of chromatin.

Mechanism of Nuclear Staining: The primary target for this compound within the nucleus is the DNA. The phosphate groups (PO₄³⁻) in the sugar-phosphate backbone of DNA impart a strong, consistent negative charge along the length of the molecule. The cationic dye-lake is electrostatically drawn to these anionic sites. The binding is further stabilized by coordination bonds and potentially hydrogen bonds between the dye complex and the nucleoprotein.[13][14][15][16] This strong, stable interaction results in the crisp and specific staining of chromosomes and nuclear chromatin.[13]

Caption: The electrostatic basis of this compound's nuclear affinity.

Experimental Protocol: Acetothis compound Staining for Chromosomes

This protocol is a classic method for visualizing chromosomes in mitotic or meiotic cells, particularly in plant root tips or insect tissues.[11][17][18]

1. Reagent Preparation:

-

Fixative (Carnoy's Solution): 60 ml Ethanol, 30 ml Chloroform, 10 ml Glacial Acetic Acid.[12] Prepare in a fume hood.

-

Acetothis compound Stain (1%): In a reflux apparatus, dissolve 10 g of this compound powder in 1 L of 45% glacial acetic acid.[11] Gently boil and reflux for several hours. Cool, filter, and store in a dark bottle at 4°C. Staining can be intensified by adding a few drops of 10% ferric chloride solution.[11]

2. Staining Procedure:

-

Fixation: Excise fresh tissue (e.g., plant root tips) and immediately immerse in Carnoy's fixative for 1-4 hours.[12] For some applications, fixation can be extended.[17][18][19]

-

Washing: Transfer the fixed tissue to 70% ethanol for 15 minutes, then gradually rehydrate to distilled water.[12]

-

Staining: Immerse the tissue in the 1% acetothis compound solution for at least 30 minutes.[11] For dense tissues, staining time can be extended to several hours or even days.[11] Gentle heating until the solution steams (but does not boil) can facilitate stain penetration.

-

Squash Preparation: Place the stained tissue on a clean microscope slide in a drop of 45% acetic acid.[11] Mince the tissue with a needle to release cells.

-

Mounting: Gently lower a coverslip over the preparation. Place a piece of filter paper over the coverslip and apply firm, even pressure with your thumb to squash the cells into a monolayer.

-

Sealing & Observation: Seal the edges of the coverslip with nail polish or a commercial sealant for temporary observation under a light microscope.

3. Expected Results:

-

Chromosomes: Stained a deep, vibrant red.

-

Nucleoli: May also be stained.

-

Cytoplasm: Remains largely unstained or very pale pink, providing high contrast.

Cytoplasmic Affinity: Targeting Glycogen and Mucins

This compound's utility extends into the cytoplasm, where, depending on the specific formulation, it can selectively stain macromolecules like glycogen and acidic mucopolysaccharides.

Best's this compound for Glycogen

Best's this compound method is an empirical but highly effective technique for the specific demonstration of glycogen, which appears as bright red granules.[20][21]

Mechanism of Glycogen Staining: The mechanism for glycogen staining is distinct from nuclear staining. Glycogen is a large polymer of glucose, rich in hydroxyl (-OH) groups. The staining by Best's this compound is believed to occur through extensive hydrogen bonding between the hydroxyl groups of the glycogen polymer and the this compound complex.[14][15][16] The precise formulation of Best's this compound solution, which is alkaline and contains potassium salts, is critical for this specific interaction, preventing the dye from binding to the acidic components of the nucleus.[22]

Experimental Protocol: Best's this compound Staining for Glycogen

This protocol is applied to formalin-fixed, paraffin-embedded tissue sections. A control slide treated with diastase or amylase (which digests glycogen) should be run in parallel to confirm staining specificity.

1. Reagent Preparation:

-

This compound Stock Solution: Combine 2 g this compound, 1 g potassium carbonate, and 5 g potassium chloride in 60 mL of distilled water.[22] Boil gently for 5 minutes. After cooling, add 20 mL of concentrated ammonia. This solution is stable for several months when stored at 4°C.

-

This compound Working Solution: Just before use, mix 1 part stock solution with 1.5 parts concentrated ammonia and 1.5 parts methanol.[23]

-

Best's Differentiator: 1 part Methanol, 1 part Ethanol, 2 parts distilled water.

-

Nuclear Counterstain: A progressive hematoxylin (e.g., Mayer's).

2. Staining Procedure:

-

Deparaffinize and Rehydrate: Bring formalin-fixed, paraffin-embedded sections to distilled water.

-

Nuclear Stain: Stain nuclei with a progressive hematoxylin for 5-7 minutes.

-

Rinse: Wash gently in tap water until the nuclei appear blue.

-

This compound Staining: Stain in the freshly prepared Best's this compound working solution for 15-30 minutes.[23]

-

Differentiation: Differentiate in Best's differentiator solution for a few seconds until excess red stain is cleared from the background.[23] This step is critical for specificity.

-

Dehydration and Mounting: Quickly rinse in 70% alcohol, then dehydrate through graded alcohols (95%, 100%), clear in xylene, and mount with a synthetic resin.[23]

3. Expected Results:

-

Nuclei: Blue to dark blue.

-

Background: Remains unstained or pale yellow/pink.

Mucithis compound for Acidic Mucins

The Mucithis compound stain is highly specific for acidic mucopolysaccharides of epithelial origin.[9] It is invaluable in pathology for identifying mucin-producing adenocarcinomas.[10]

Mechanism of Mucin Staining: Similar to nuclear staining, the affinity for mucins is based on an electrostatic interaction. Acidic mucins contain carboxylated and sulfated glycoproteins, giving them a net negative charge. The positively charged aluminum-carmine complex binds to these anionic groups.[9][10] The specificity of the mucithis compound formulation is thought to arise from the formation of unique polymeric this compound molecules in the presence of aluminum chloride, which have a high affinity for the specific acidic groups found in epithelial mucin.[14][15]

Caption: Overview of this compound's differential binding mechanisms.

Summary and Conclusion

The affinity of this compound for cellular structures is a nuanced interplay of chemistry and molecular biology. It is not a monolithic staining reaction but a series of distinct binding mechanisms governed by the formulation of the dye complex and the chemical nature of the target substrate.

| Staining Method | Primary Target | Target Moiety | Primary Binding Mechanism | Mordant Ion | Result Color |

| Acetothis compound | Chromatin (DNA) | Phosphate (PO₄³⁻) | Ionic & Coordination Bonds | Al³⁺ or Fe³⁺ | Deep Red |

| Best's this compound | Glycogen | Hydroxyl (-OH) | Hydrogen Bonding | Al³⁺ (in alkaline soln) | Pink to Red |

| Mucithis compound | Epithelial Mucins | Carboxyl (COO⁻) | Ionic Bonds | Al³⁺ | Deep Rose to Red |

By understanding these core principles—from the initial chelation of carminic acid with a metallic mordant to the specific electrostatic or hydrogen-bonding interactions with nuclear and cytoplasmic targets—researchers can fully leverage the power of this classic stain. This mechanistic insight provides a robust framework for optimizing protocols, troubleshooting inconsistent results, and accurately interpreting the vibrant cellular landscapes that this compound so brilliantly reveals.

References

- 1. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 2. What Is this compound—And Why Is It So Controversial? [treehugger.com]

- 3. stainsfile.com [stainsfile.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Dyeing With Cochineal Extract — Shepherd Textiles [shepherdtextiles.com]

- 6. This compound - escom Chemie GmbH [escom-chemie.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Special Stains for Mucins and Glycogen [leicabiosystems.com]

- 10. assets.cwp.roche.com [assets.cwp.roche.com]

- 11. ACETOthis compound STAINING [k-state.edu]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. The history, chemistry and modes of action of this compound and related dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. sid.ir [sid.ir]

- 19. An Acetothis compound Staining Procedure for Chromosome Banding Studies of Immature Pollen in Triticeae [jast.modares.ac.ir]

- 20. Staining Kit: this compound Staining for Glycogen (after BEST) [morphisto.de]

- 21. columbia.edu [columbia.edu]

- 22. biognost.com [biognost.com]

- 23. medilines.com [medilines.com]

Methodological & Application

Best's Carmine Staining: A Comprehensive Guide for Glycogen Detection

This application note provides an in-depth technical guide to Best's carmine staining protocol for the specific detection of glycogen in histological preparations. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a deeper understanding of the stain's mechanism, critical parameters for success, and expert insights into troubleshooting and data interpretation.

Introduction: The Enduring Relevance of a Classic Histochemical Stain

In the landscape of modern molecular biology, the classic histochemical techniques retain a significant and often unparalleled value for visualizing cellular components in their native architectural context. Best's this compound stain, a method dating back to 1906, remains a robust and specific technique for the demonstration of glycogen, the primary form of glucose storage in animal and fungal cells. While the Periodic Acid-Schiff (PAS) reaction is more commonly employed for carbohydrate staining, Best's this compound offers a high degree of specificity for glycogen, yielding a striking bright red to pinkish-red coloration that provides excellent contrast and morphological detail.[1][2][3] Understanding the nuances of this technique is paramount for its successful application in diverse research areas, including metabolic studies, oncology, and developmental biology.

The Chemical Principle: A Symphony of Hydrogen Bonds

The specificity of Best's this compound for glycogen is not due to a simple electrostatic interaction but rather a more complex interplay of hydrogen bonding.[4][5][6][7] The staining solution is a carefully balanced, alkaline mixture containing carminic acid (the active coloring agent derived from the cochineal insect), potassium carbonate, and potassium chloride in an aqueous-methanolic solution with ammonia.[8]

Herein lies the causality behind the experimental choices:

-

Carminic Acid: This large, complex molecule possesses numerous hydroxyl and keto groups, making it an excellent candidate for forming multiple hydrogen bonds.[6]

-

Alkaline Environment (Potassium Carbonate and Ammonia): The high pH of the staining solution is crucial. It leads to the deprotonation of the phenolic hydroxyl groups on the carminic acid molecule, creating phenolate anions (-O⁻). These negatively charged oxygen atoms act as strong hydrogen bond acceptors.

-

Glycogen: As a large polymer of glucose, glycogen is rich in hydroxyl (-OH) groups, which act as effective hydrogen bond donors.

-

The Staining Mechanism: The selective staining arises from the formation of numerous, stable hydrogen bonds between the phenolate groups of the carminic acid and the abundant hydroxyl groups of the glycogen polymer.[4][6][7][9]

-

Role of Salts and Solvents (Potassium Chloride, Methanol, Ammonia): These components are not passive bystanders. The potassium chloride and ammonia help to suppress non-specific background staining by preventing the this compound from binding to other tissue components through weaker ionic interactions.[5] The methanolic solution aids in the solubility of the dye complex and its penetration into the tissue.

This multi-point hydrogen bonding model explains the high specificity of the stain for the densely packed hydroxyl groups found in glycogen.

Critical Experimental Parameters: A Field-Proven Perspective

The success of Best's this compound staining hinges on meticulous attention to several key experimental variables.

Tissue Fixation: The Foundation of Glycogen Preservation

Glycogen is highly soluble in aqueous solutions, making its preservation during fixation a critical first step.

-

The Gold Standard: Alcoholic fixatives, such as Carnoy's solution or alcoholic formalin, are highly recommended for optimal glycogen preservation.[10][11] These fixatives rapidly dehydrate the tissue, trapping the glycogen molecules within the cellular protein network before they can be dissolved.

-

The Pragmatic Choice (Formalin): While 10% neutral buffered formalin (NBF) is the most common fixative in histology labs, it is not ideal for glycogen as it can lead to some loss of the polysaccharide. However, a significant amount of glycogen can still be demonstrated following formalin fixation, making it a suitable choice for many applications.[4][5][10][12] For critical studies, fixation of tissues in NBF at 37°C has been shown to yield high-quality staining.[2][4][12] Bouin's solution has also been reported to provide excellent results, particularly when tissues are fixed at 4°C.[2][4][12]

Section Preparation and Adhesion

The highly alkaline nature of the Best's this compound working solution can cause tissue sections to detach from the slide.[5]

-

Section Thickness: Prepare paraffin sections at 4-5µm thickness.[10][11]

-

Slide Adhesion: Ensure sections are well-adhered to the slides by baking them, for example, at 60°C for at least one hour. The use of charged or coated slides is also recommended.

Detailed Experimental Protocol

This protocol is a self-validating system when performed with the appropriate controls.

Reagent Preparation

Best's this compound Stock Solution

| Reagent | Amount |

| This compound (C.I. 75470) | 2 g |

| Potassium Carbonate | 1 g |

| Potassium Chloride | 5 g |

| Distilled Water | 60 mL |

| Ammonia (conc.) | 20 mL |

Procedure:

-

In a large flask, combine the this compound, potassium carbonate, and potassium chloride in distilled water.

-

Gently boil for 5 minutes. The solution will foam, so use a flask with ample headspace.[8]

-

Cool the solution completely.

-

Add the concentrated ammonia.

-

Filter and store in a tightly sealed, dark bottle at 4°C. The stock solution is stable for several months.[13]

Best's this compound Working Solution

| Reagent | Amount |

| Best's this compound Stock Solution | 15 mL |

| Ammonia (conc.) | 12.5 mL |

| Methanol | 12.5 mL |

Procedure:

-

Mix the components immediately before use.[13]

-

This working solution should be prepared fresh and can be used for a few days if stored properly sealed.[11]

Best's Differentiator

| Reagent | Amount |

| Ethanol | 80 mL |

| Methanol | 40 mL |

| Distilled Water | 100 mL |

Procedure:

-

Mix the components. This solution is stable at room temperature.[13]

Staining Workflow

The following diagram illustrates the key steps in the Best's this compound staining protocol.

Caption: Experimental workflow for Best's this compound staining.

Step-by-Step Procedure:

-

Deparaffinize sections and bring to water through graded alcohols.

-

Stain the nuclei with a hematoxylin solution (e.g., Mayer's or Harris'). This provides a blue nuclear counterstain for context.[5][10][14]

-

Rinse well in distilled water.

-

Stain in the freshly prepared Best's this compound working solution in a covered Coplin jar for 5-15 minutes.[13] The optimal time may vary depending on the age of the stock solution.

-

Differentiate in Best's differentiator with agitation for a few seconds until the red color is removed from the background and the glycogen granules are distinct.[5][10][11][14]

-

Rinse quickly in 70% or 80% alcohol.[11]

-

Dehydrate through graded alcohols.

-

Clear in xylene and mount with a resinous medium.[5][10][11][14]

Expected Results

-

Nuclei: Blue to purple

-

Cytoplasm: Pale pink or unstained

Quality Control: Ensuring Trustworthiness in Your Results

Every protocol must be a self-validating system. The inclusion of appropriate controls is non-negotiable for accurate interpretation.

-

Positive Control: A section of liver is the ideal positive control tissue as hepatocytes are rich in glycogen.[11] This slide validates the efficacy of the staining reagents and procedure.

-

Negative Control (Diastase Digestion): To confirm that the red staining is indeed glycogen, a duplicate slide should be treated with diastase or alpha-amylase prior to staining. This enzyme will digest the glycogen, and a successful control will show an absence of red staining in the subsequent Best's this compound procedure.[2][4][12]

The following diagram outlines the logic of using controls for validating Best's this compound staining.

Caption: Quality control workflow for Best's this compound staining.

Troubleshooting: A Senior Scientist's Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Staining of Glycogen | 1. Depleted glycogen due to improper fixation. 2. Deteriorated stock solution. 3. Staining time is too short. | 1. Use an alcoholic fixative or optimize formalin fixation time and temperature. 2. Prepare fresh Best's this compound stock solution.[5] 3. Increase the staining time in the working solution. |

| High Background Staining | 1. Inadequate differentiation. 2. Evaporation of ammonia from the working solution. 3. Sections are too thick. | 1. Increase differentiation time slightly, ensuring careful microscopic monitoring. 2. Keep the Coplin jar tightly covered during staining.[5] Prepare fresh working solution if needed. 3. Cut sections at the recommended 4-5µm. |

| Sections Detaching from Slide | 1. Highly alkaline nature of the working solution. 2. Inadequate section adhesion. | 1. This is an inherent property of the stain; ensure subsequent steps are gentle. 2. Thoroughly bake sections onto the slide and use adhesive-coated slides.[5] |

| Precipitate on Section | 1. Unfiltered staining solutions. 2. Old or improperly stored solutions. | 1. Filter both stock and working solutions before use.[8] 2. Prepare fresh solutions. |

Method Comparison: Best's this compound vs. Periodic Acid-Schiff (PAS)

While both methods are used for carbohydrate detection, their mechanisms and specificities differ, making them suitable for different research questions.

| Feature | Best's this compound | Periodic Acid-Schiff (PAS) |

| Mechanism | Hydrogen bonding with hydroxyl groups. | Oxidation of vicinal diols to aldehydes, followed by reaction with Schiff reagent. |

| Specificity | Highly specific for glycogen. | Stains glycogen, neutral mucosubstances, glycoproteins, and basement membranes.[2] |

| Color | Bright red to pinkish-red. | Magenta. |

| Complexity | More complex reagent preparation. | Simpler reagent preparation. |

| Control | Diastase digestion for glycogen confirmation. | Diastase digestion is essential to differentiate glycogen from other PAS-positive substances.[2] |

| Advantages | High specificity for glycogen.[2] | Broader applicability for various carbohydrates. |